N1-butyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Medicinal chemistry Lead optimization Property-based design

N1‑butyl‑N2‑((3‑tosyl‑1,3‑oxazinan‑2‑yl)methyl)oxalamide (CAS 872862‑63‑0) is a synthetic oxalamide in which one amide nitrogen bears an n‑butyl chain and the other is linked to a 1,3‑oxazinan‑2‑ylmethyl group carrying a 4‑methylbenzenesulfonyl (tosyl) substituent. The compound belongs to a series of N‑sulfonylated oxazinan‑oxalamides that are commercially offered as research intermediates or screening candidates; a structurally related 4‑methoxybenzenesulfonyl analog has appeared in a cell‑based high‑throughput screen targeting the orphan G‑protein coupled receptor GPR151.

Molecular Formula C18H27N3O5S
Molecular Weight 397.49
CAS No. 872862-63-0
Cat. No. B2729968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-butyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
CAS872862-63-0
Molecular FormulaC18H27N3O5S
Molecular Weight397.49
Structural Identifiers
SMILESCCCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C18H27N3O5S/c1-3-4-10-19-17(22)18(23)20-13-16-21(11-5-12-26-16)27(24,25)15-8-6-14(2)7-9-15/h6-9,16H,3-5,10-13H2,1-2H3,(H,19,22)(H,20,23)
InChIKeyZXMMMUVWOOQIAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1‑Butyl‑N2‑((3‑tosyl‑1,3‑oxazinan‑2‑yl)methyl)oxalamide (CAS 872862‑63‑0) – Procurement‑Focused Baseline Characterization


N1‑butyl‑N2‑((3‑tosyl‑1,3‑oxazinan‑2‑yl)methyl)oxalamide (CAS 872862‑63‑0) is a synthetic oxalamide in which one amide nitrogen bears an n‑butyl chain and the other is linked to a 1,3‑oxazinan‑2‑ylmethyl group carrying a 4‑methylbenzenesulfonyl (tosyl) substituent . The compound belongs to a series of N‑sulfonylated oxazinan‑oxalamides that are commercially offered as research intermediates or screening candidates; a structurally related 4‑methoxybenzenesulfonyl analog has appeared in a cell‑based high‑throughput screen targeting the orphan G‑protein coupled receptor GPR151 .

Why Generic Substitution of N1‑Butyl‑N2‑((3‑tosyl‑1,3‑oxazinan‑2‑yl)methyl)oxalamide Carries Procurement Risk


Members of the N‑sulfonylated oxazinan‑oxalamide family share a conserved core but differ only in the sulfonyl aryl substituent (e.g., benzenesulfonyl, 4‑methoxybenzenesulfonyl, or 4‑methylbenzenesulfonyl). Even a single‑atom change in the sulfonyl group can meaningfully shift lipophilicity, hydrogen‑bond acceptor capacity, and steric bulk . Because the available screening data on this scaffold come from a closely related but structurally distinct 4‑methoxybenzenesulfonyl analog (CAS 872862‑91‑4) , a procuring scientist cannot assume that swapping the tosyl congener (CAS 872862‑63‑0) will preserve the same target engagement, selectivity, or physicochemical profile.

Quantitative Differentiation Evidence for N1‑Butyl‑N2‑((3‑tosyl‑1,3‑oxazinan‑2‑yl)methyl)oxalamide vs. Its Closest Analogs


Molecular Weight and Formula Offset vs. the Benzenesulfonyl Analog

Relative to the simplest unsubstituted benzenesulfonyl comparator (CAS 872881‑04‑4), the target compound carries an additional methyl group on the sulfonyl aryl ring, increasing molecular weight by 14.0 Da and adding one carbon and two hydrogen atoms. This structural difference falls in the typical range used for matched‑molecular‑pair analysis of lipophilicity and steric effects .

Medicinal chemistry Lead optimization Property-based design

Lipophilicity and Hydrogen‑Bonding Difference Inferred from Substituent Constants

No experimental logP/logD values are publicly available for either the target compound or its benzenesulfonyl analog. However, applying the well‑established π‑value difference for a phenyl methyl substituent (Δπ ≈ +0.56), the tosyl congener is expected to be approximately 0.6 log unit more lipophilic than the benzenesulfonyl comparator [1]. The 4‑methoxybenzenesulfonyl analog (CAS 872862‑91‑4) was computationally profiled with logP = 2.60 on Mcule, providing a scaffold reference point .

Physicochemical profiling Drug-like property Matched molecular pair

Biological Screening Relevance Inferred from a Structurally Proximal Analog

The 4‑methoxybenzenesulfonyl congener (CAS 872862‑91‑4) was included in a cell‑based high‑throughput primary screen for activators of GPR151, an orphan GPCR implicated in pain and addiction pathways . The target tosyl compound (CAS 872862‑63‑0) differs from this analog solely by replacement of the 4‑methoxy group with a 4‑methyl group (ΔMW = –16 Da, elimination of one oxygen atom). No quantitative potency or efficacy data are reported for either compound; both are part of a screening collection rather than characterized leads.

GPCR screening Orphan receptor GPR151

Commercial Purity and Availability Benchmarking Against Close Analogs

The target compound is listed by Arctom Scientific at a guaranteed purity of 95% and a selling price of $298 for 10 mg (in‑stock estimate 1 week) . By comparison, the 4‑methoxybenzenesulfonyl analog (CAS 872862‑91‑4) is listed by Amadis Chemical Company at 97% purity . No formal head‑to‑head purity or batch‑consistency study is available.

Compound procurement Purity specification Catalog availability

Evidence‑Supported Application Scenarios for N1‑Butyl‑N2‑((3‑tosyl‑1,3‑oxazinan‑2‑yl)methyl)oxalamide


Matched‑Molecular‑Pair SAR Exploration of Sulfonyl Aryl Substituents on the Oxazinan‑Oxalamide Scaffold

The target compound, bearing a 4‑methylbenzenesulfonyl group, serves as the methyl‑substituted member of a matched‑molecular‑pair series that also includes the unsubstituted benzenesulfonyl (CAS 872881‑04‑4) and 4‑methoxybenzenesulfonyl (CAS 872862‑91‑4) analogs. Researchers can use this set to empirically determine how the aryl substituent modulates lipophilicity, solubility, permeability, and target binding in a given assay .

GPCR‑Focused Screening Library Expansion

Because a close structural analog (CAS 872862‑91‑4) has already been profiled in a GPR151 activator screen, the tosyl congener represents a rational next‑in‑series candidate for expanding a screening deck aimed at orphan GPCRs . The tosyl group's altered steric and electronic profile relative to the methoxy variant may yield differential hit profiles.

Building Block for Oxalamide‑Containing PROTACs or Bifunctional Molecules

The oxalamide linker and tosyl‑protected oxazinan ring offer a chemically tractable scaffold for further derivatization. The tosyl group can serve as a protective moiety during synthesis or be leveraged for late‑stage functionalization of bifunctional degraders, provided that the target protein tolerates the sulfonamide motif .

Quote Request

Request a Quote for N1-butyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.